

Application Notes and Protocols for Brigatinib-d11 in Pharmacokinetic and Bioavailability Studies

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Compound of Interest

Compound Name: *Brigatinib-d11*

Cat. No.: *B15559342*

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Introduction

Brigatinib is a potent, next-generation tyrosine kinase inhibitor (TKI) targeting Anaplastic Lymphoma Kinase (ALK).[1] It is approved for the treatment of patients with ALK-positive metastatic non-small cell lung cancer (NSCLC).[2] Accurate and precise quantification of Brigatinib in biological matrices is crucial for pharmacokinetic (PK) studies, bioavailability assessment, and therapeutic drug monitoring.[3] The use of a stable isotope-labeled internal standard (IS), such as **Brigatinib-d11**, is the gold standard for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS), as it corrects for matrix effects and variability during sample processing.[4]

These application notes provide a comprehensive overview and detailed protocols for the use of **Brigatinib-d11** in pharmacokinetic and bioavailability studies.

Pharmacokinetic Profile of Brigatinib

Brigatinib exhibits predictable pharmacokinetic properties. Following oral administration, it is rapidly absorbed, with a time to maximum plasma concentration (T_{max}) of approximately 1 to 4 hours.[5] The pharmacokinetics of Brigatinib are linear, with dose-proportional increases in systemic exposure observed over a range of 60 to 240 mg once daily.[1] The mean plasma

terminal elimination half-life is approximately 25 hours.[1][6] Brigatinib is primarily metabolized by the cytochrome P450 enzymes CYP2C8 and CYP3A4.[1][7] After a single oral dose of radiolabeled brigatinib, about 65% of the dose is recovered in the feces and 25% in the urine. [6]

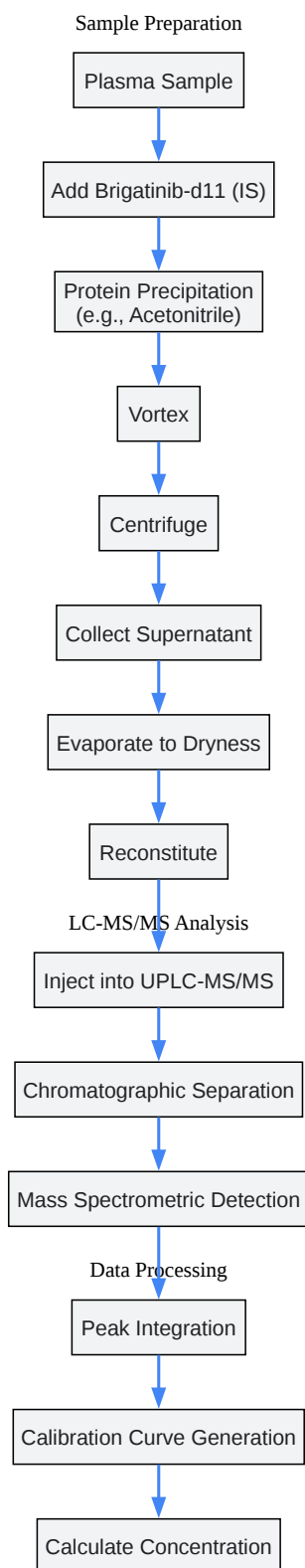
Table 1: Summary of Brigatinib Pharmacokinetic Parameters

Parameter	Value	Reference(s)
Tmax (Time to Maximum Concentration)	1 - 4 hours	[5]
t1/2 (Half-life)	~25 hours	[1][6]
Metabolism	Primarily CYP2C8 and CYP3A4	[1][7]
Excretion	~65% in feces, ~25% in urine	[6]
Protein Binding	~90%	[6]

Bioanalytical Method Using Brigatinib-d11

The following protocol describes a robust and sensitive LC-MS/MS method for the quantification of Brigatinib in human plasma using **Brigatinib-d11** as an internal standard. This protocol is a composite based on established methods for Brigatinib analysis and is intended as a starting point for method development and validation.[8][9][10]

Experimental Workflow



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Caption: Bioanalytical workflow for Brigatinib quantification.

Materials and Reagents

- Brigatinib reference standard
- **Brigatinib-d11** (Internal Standard)
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Formic acid (LC-MS grade)
- Ammonium acetate
- Human K2-EDTA plasma
- Ultrapure water

Instrumentation

- A validated UPLC-MS/MS system is required. The following are representative parameters.

Table 2: Suggested LC-MS/MS Parameters

Parameter	Suggested Setting
LC Column	C18 column (e.g., 2.1 x 50 mm, 1.7 μ m)
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	Acetonitrile
Flow Rate	0.4 mL/min
Gradient	Start at 5% B, increase to 95% B over 3 min, hold for 1 min, then re-equilibrate
Injection Volume	5 μ L
Ionization Mode	Electrospray Ionization (ESI), Positive
MRM Transition (Brigatinib)	m/z 584.3 -> 498.2
MRM Transition (Brigatinib-d11)	m/z 595.3 -> 509.2 (example, exact mass may vary)
Collision Energy	Optimization required
Declustering Potential	Optimization required

Protocol for Sample Preparation

- Thaw plasma samples at room temperature.
- To 50 μ L of the plasma sample, add 10 μ L of **Brigatinib-d11** internal standard working solution (e.g., 100 ng/mL in methanol).
- Add 200 μ L of acetonitrile to precipitate plasma proteins.
- Vortex the mixture for 1 minute.
- Centrifuge at 13,000 rpm for 10 minutes.
- Transfer the supernatant to a clean tube.
- Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

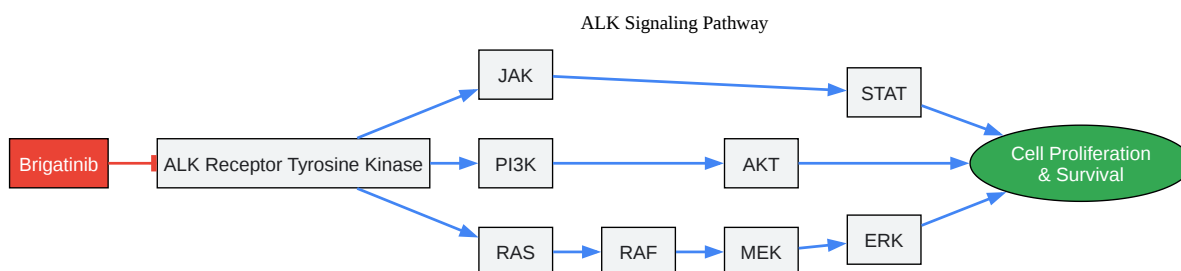
- Reconstitute the residue in 100 μ L of the initial mobile phase (e.g., 95% Mobile Phase A, 5% Mobile Phase B).
- Inject an aliquot into the LC-MS/MS system.

Data Analysis

- Integrate the peak areas for Brigatinib and **Brigatinib-d11**.
- Calculate the peak area ratio of Brigatinib to **Brigatinib-d11**.
- Generate a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
- Determine the concentration of Brigatinib in the unknown samples using the calibration curve.

Brigatinib Signaling Pathway

Brigatinib exerts its therapeutic effect by inhibiting the autophosphorylation of ALK and its downstream signaling pathways, which are critical for cell proliferation and survival in ALK-driven cancers.[2]



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Caption: Brigatinib inhibits ALK and downstream signaling.

Conclusion

The use of **Brigatinib-d11** as an internal standard in LC-MS/MS-based bioanalytical methods provides a robust and reliable approach for the quantification of Brigatinib in biological matrices.[3] The detailed protocols and data presented in these application notes serve as a valuable resource for researchers and scientists involved in the pharmacokinetic and bioavailability studies of Brigatinib, ultimately supporting the safe and effective use of this important therapeutic agent.

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